molecular formula C19H22N6O3 B6482627 1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 941922-71-0

1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6482627
CAS No.: 941922-71-0
M. Wt: 382.4 g/mol
InChI Key: PSQQTIUZYFIXJA-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dimethoxyphenyl group and a tetrazole ring substituted with a 3,4-dimethylphenyl moiety. Its structure combines aromatic methoxy groups, which enhance solubility and electronic interactions, with a tetrazole ring known for metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12-8-9-14(10-13(12)2)25-17(22-23-24-25)11-20-19(26)21-15-6-5-7-16(27-3)18(15)28-4/h5-10H,11H2,1-4H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQQTIUZYFIXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O3C_{18}H_{22}N_{6}O_{3}. It features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl and tetrazole moieties are particularly significant in modulating its pharmacological effects.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₂N₆O₃
Molecular Weight358.41 g/mol
Key Functional GroupsUrea, Tetrazole, Dimethoxy

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exhibit significant anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound has a notable inhibitory effect on cell proliferation. For instance:

  • Cell Line Tested : A-431 (human epidermoid carcinoma)
  • IC50 Value : Less than 10 µM
  • Mechanism : Involves disruption of cell cycle progression and induction of apoptosis through caspase activation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The tetrazole ring is known to interact with various enzymes involved in cancer metabolism.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the compound can enhance its biological efficacy. For example:

  • Substituting different groups on the phenyl rings has been shown to significantly affect both potency and selectivity against specific targets.
  • Molecular docking studies suggest favorable interactions between the compound and target proteins involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

a) 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}urea
  • Key Difference : The tetrazole ring is substituted with a 4-methylphenyl group instead of 3,4-dimethylphenyl.
  • Impact : The absence of a second methyl group (para vs. meta/para substitution) may reduce steric hindrance and alter binding affinity. This analog’s solubility and metabolic stability could differ due to reduced hydrophobicity .
b) 1-((1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl)methyl)-3-(Thiophen-2-ylmethyl)urea (CAS 941964-60-9)
  • Key Difference : The urea’s aromatic moiety is replaced with a thiophen-2-ylmethyl group.
  • However, the lack of methoxy groups may reduce solubility in polar solvents .
Compound Name Substituent on Tetrazole Substituent on Urea Molecular Formula Molecular Weight Notable Properties
Target Compound 3,4-Dimethylphenyl 2,3-Dimethoxyphenyl C₂₀H₂₂N₆O₃ 410.43 g/mol High hydrophobicity, dual methyl/methoxy groups
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-Tetrazol-5-yl]methyl}urea 4-Methylphenyl 2,3-Dimethoxyphenyl C₁₉H₂₀N₆O₃ 396.40 g/mol Reduced steric hindrance
1-((1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl)methyl)-3-(Thiophen-2-ylmethyl)urea 3,4-Dimethylphenyl Thiophen-2-ylmethyl C₁₆H₁₈N₆OS 342.40 g/mol Sulfur-mediated interactions

Functional Group Replacements

a) 1-[(2,4-Dimethoxyphenyl)[1-(2-Methoxyethyl)-1H-Tetrazol-5-yl]methyl]piperidine-4-carboxamide (ZINC000004862266)
  • Key Difference : The urea group is replaced with a carboxamide, and the tetrazole substituent is a 2-methoxyethyl chain.
  • Impact: The carboxamide may enhance hydrogen-bonding capacity, while the methoxyethyl group increases flexibility.
b) Triazole Derivatives (e.g., DMTT and DTTP)
  • Key Difference : Tetrazole replaced with 1,2,3-triazole; substituents include trifluoromethyl and methoxyphenyl groups.
  • Impact: Triazoles exhibit distinct electronic profiles, with trifluoromethyl groups improving metabolic stability. PCM-DFT studies highlight solvent-dependent hyperpolarizability, suggesting utility in nonlinear optics .

Preparation Methods

[3+2] Cycloaddition for 1-Substituted Tetrazole Formation

The 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl backbone is synthesized via a [3+2] cycloaddition reaction between 3,4-dimethylphenyl azide and a nitrile precursor. The reaction is catalyzed by ammonium chloride in dimethylformamide (DMF) at 80–100°C for 4–6 hours.

Reaction Scheme:

3,4-Dimethylphenyl azide+NitrileNH4Cl, DMF1-(3,4-Dimethylphenyl)-1H-tetrazole-5-carbonitrile\text{3,4-Dimethylphenyl azide} + \text{Nitrile} \xrightarrow{\text{NH}_4\text{Cl, DMF}} \text{1-(3,4-Dimethylphenyl)-1H-tetrazole-5-carbonitrile}

Key parameters:

  • Regioselectivity : The 1-substituted isomer dominates due to steric and electronic effects of the 3,4-dimethylphenyl group.

  • Yield : 70–85% after purification via silica gel chromatography.

Functionalization of the Tetrazole Moiety

The carbonitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.

Tetrazole-5-carbonitrileLiAlH4,THF5-(Aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole\text{Tetrazole-5-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{5-(Aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole}

Critical Notes :

  • Excess LiAlH₄ must be quenched carefully with ethyl acetate to prevent over-reduction.

  • The amine intermediate is hygroscopic and requires storage under inert atmosphere.

Urea Bond Formation

Synthesis of 2,3-Dimethoxyphenyl Isocyanate

2,3-Dimethoxybenzoic acid is converted to its acyl azide via treatment with diphenyl phosphoryl azide (DPPA) in toluene, followed by Curtius rearrangement under thermal conditions (100°C, 5 hours) to generate the isocyanate.

2,3-Dimethoxybenzoic acidDPPA, TolueneAcyl azideΔ2,3-Dimethoxyphenyl isocyanate\text{2,3-Dimethoxybenzoic acid} \xrightarrow{\text{DPPA, Toluene}} \text{Acyl azide} \xrightarrow{\Delta} \text{2,3-Dimethoxyphenyl isocyanate}

Yield : 60–75% after distillation under reduced pressure.

Coupling of Tetrazole Methylamine with Isocyanate

The tetrazole methylamine reacts with 2,3-dimethoxyphenyl isocyanate in anhydrous dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

5-(Aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole+2,3-Dimethoxyphenyl isocyanateTEA, DCMTarget Urea\text{5-(Aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole} + \text{2,3-Dimethoxyphenyl isocyanate} \xrightarrow{\text{TEA, DCM}} \text{Target Urea}

Optimization Data :

ParameterOptimal Condition
Temperature0°C → RT
Reaction Time12 hours
CatalystTriethylamine (1 eq)
Yield80–90%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, eluent: 5–10% methanol in chloroform) to remove unreacted starting materials and side products.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.45–6.78 (m, 6H, aromatic), 4.32 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 2.25 (s, 6H, CH₃).

  • IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O urea), 1550 cm⁻¹ (tetrazole ring).

Comparative Analysis of Synthetic Routes

Alternative Urea Formation Strategies

  • Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid derivative of 2,3-dimethoxyphenyl, followed by reaction with tetrazole methylamine. Yields are lower (50–60%) compared to isocyanate route.

  • Phosgene-Based Synthesis : Direct reaction of phosgene with 2,3-dimethoxyaniline to generate isocyanate in situ. This method is less favored due to safety hazards.

Scalability and Industrial Considerations

Large-Scale Production Challenges

  • Tetrazole Stability : The tetrazole ring is prone to decomposition under acidic conditions; thus, neutral pH must be maintained during all steps.

  • Isocyanate Handling : Requires strict temperature control to prevent polymerization.

Cost-Efficiency Metrics

ReagentCost per kg (USD)
3,4-Dimethylphenyl azide120–150
DPPA800–1,000
LiAlH₄200–250

Q & A

What are the optimal synthetic routes for synthesizing 1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, and how can reaction yields be improved?

Basic:
The compound can be synthesized via multi-step routes, typically starting with the preparation of the tetrazole ring through cycloaddition reactions (e.g., Huisgen reaction) followed by alkylation and urea formation. Key intermediates include 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol and 2,3-dimethoxyphenyl isocyanate. Reaction optimization involves adjusting solvents (e.g., DMF for polar intermediates), temperature control (60–80°C for cycloaddition), and catalysts (e.g., ZnCl₂ for alkylation steps) .
Advanced:
Advanced methods integrate computational reaction path search (e.g., quantum chemical calculations) to predict energetically favorable pathways and identify rate-limiting steps. Automated reaction monitoring (e.g., in situ FTIR or HPLC) and continuous flow synthesis can enhance reproducibility and reduce byproducts . For example, ICReDD’s hybrid computational-experimental approach minimizes trial-and-error by pre-screening conditions like solvent polarity and reagent stoichiometry .

How do structural modifications (e.g., substituent variations on the tetrazole or phenyl rings) influence the compound’s bioactivity?

Basic:
Initial structure-activity relationship (SAR) studies compare analogs with substitutions on the tetrazole’s aryl group (e.g., 3,4-dimethyl vs. 4-ethoxyphenyl) and urea’s dimethoxyphenyl moiety. Bioactivity is assessed via enzymatic assays (e.g., kinase inhibition) or cellular models. For instance, replacing methyl groups with electron-withdrawing substituents (e.g., Cl) may enhance binding affinity to hydrophobic enzyme pockets .
Advanced:
Advanced SAR employs molecular docking and molecular dynamics simulations to predict binding modes. For example, the tetrazole’s nitrogen atoms may coordinate with metal ions in catalytic sites, while methoxy groups on the phenyl ring could influence solubility and membrane permeability. Contradictory data (e.g., high in vitro activity but low in vivo efficacy) may arise from metabolic instability of the methoxy groups, requiring prodrug strategies .

What analytical techniques are most effective for characterizing and validating the compound’s purity and structure?

Basic:
Standard techniques include:

  • NMR (¹H/¹³C) to confirm urea linkage and substituent positions.
  • HPLC-MS for purity assessment (≥95% by area normalization).
  • FTIR to verify tetrazole ring vibrations (~1,450 cm⁻¹) and urea carbonyl (1,650–1,700 cm⁻¹) .
    Advanced:
    High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in complex spectra, such as overlapping signals from dimethylphenyl groups. X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing, critical for patent applications .

How can researchers address contradictions between computational predictions and experimental bioactivity data?

Advanced:
Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent effects or protein flexibility). Mitigation strategies include:

  • Ensemble Docking : Simulating multiple protein conformations to account for induced-fit binding.
  • Free Energy Perturbation (FEP) : Quantifying binding energy differences between analogs.
  • Experimental Validation : Using isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Basic:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation of methoxy groups) .
    Advanced:
    Isotope-labeling (e.g., ¹⁴C) tracks metabolite formation in vivo. Accelerated stability studies (40°C/75% RH) coupled with QSPR models predict shelf-life and guide formulation development .

How can researchers design experiments to optimize the compound’s solubility without compromising bioactivity?

Advanced:

  • Co-solvent Screening : Test binary mixtures (e.g., PEG-400/water) to enhance solubility while maintaining membrane permeability.
  • Salt Formation : Pair the urea’s acidic proton (pKa ~8–10) with counterions (e.g., HCl) to improve aqueous solubility.
  • Nanoparticle Formulation : Use solvent-antisolvent precipitation to generate nano-crystalline suspensions, balancing dissolution rate and bioavailability .

What statistical approaches are critical for optimizing reaction conditions in high-throughput screening?

Basic:
Factorial design (e.g., 2³ factorial) evaluates variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and purity .
Advanced:
Machine learning (e.g., random forest or Bayesian optimization) analyzes multi-dimensional datasets from HTE (high-throughput experimentation), prioritizing conditions that maximize yield while minimizing hazardous byproducts .

What safety and regulatory considerations are essential during preclinical development?

Basic:

  • Genotoxicity : Ames test for mutagenicity.
  • hERG Assay : Screen for cardiac ion channel inhibition.
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests for environmental risk assessment .

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